molecular formula C20H26N7O10P B101171 dTpdA CAS No. 19192-40-6

dTpdA

Cat. No.: B101171
CAS No.: 19192-40-6
M. Wt: 555.4 g/mol
InChI Key: XPAOKCSHUNYPBS-XSBNNCSWSA-N
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Description

Adenosine, thymidylyl-(3’-5’)-2’-deoxy- is a dinucleoside phosphate composed of adenosine and thymidine linked by a phosphodiester bond between the 3’ hydroxyl group of thymidine and the 5’ phosphate group of adenosine. This compound is significant in the study of nucleic acids and their interactions, particularly in the context of DNA structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenosine, thymidylyl-(3’-5’)-2’-deoxy- typically involves the coupling of protected nucleosides followed by deprotection. One common method includes the use of phosphoramidite chemistry, where the nucleosides are first protected at their hydroxyl groups. The protected thymidine is then activated with a phosphoramidite reagent and coupled to the protected adenosine. The final step involves deprotection to yield the desired dinucleoside phosphate .

Industrial Production Methods

Industrial production of adenosine, thymidylyl-(3’-5’)-2’-deoxy- follows similar synthetic routes but on a larger scale. The process involves automated synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-throughput techniques and purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Adenosine, thymidylyl-(3’-5’)-2’-deoxy- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the nucleobases or the sugar moiety.

    Reduction: Typically less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the nucleobases.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or other mild reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives of the nucleobases, while substitution reactions can introduce new functional groups at the phosphate or nucleobase positions .

Scientific Research Applications

Adenosine, thymidylyl-(3’-5’)-2’-deoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of adenosine, thymidylyl-(3’-5’)-2’-deoxy- involves its incorporation into DNA strands, where it can affect the stability and function of the DNA. The compound can interact with various enzymes involved in DNA replication and repair, influencing their activity. The molecular targets include DNA polymerases and repair enzymes, and the pathways involved are those related to DNA synthesis and maintenance .

Comparison with Similar Compounds

Similar Compounds

    Thymidylyl-(3’-5’)-2’-deoxycytidine: Another dinucleoside phosphate with similar structural features but different nucleobases.

    Adenosine, thymidylyl-(3’-5’)-2’-deoxycytidine: Similar in structure but with a cytidine instead of thymidine.

Uniqueness

Adenosine, thymidylyl-(3’-5’)-2’-deoxy- is unique due to its specific combination of adenosine and thymidine, which allows it to form specific interactions and structures within DNA. This uniqueness makes it valuable for studying the specific effects of these nucleosides on DNA structure and function .

Properties

CAS No.

19192-40-6

Molecular Formula

C20H26N7O10P

Molecular Weight

555.4 g/mol

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5S)-3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate

InChI

InChI=1S/C20H26N7O10P/c1-9-4-26(20(31)25-18(9)30)13-2-10(5-28)19(36-13)37-38(32,33)34-6-12-11(29)3-14(35-12)27-8-24-15-16(21)22-7-23-17(15)27/h4,7-8,10-14,19,28-29H,2-3,5-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31)/t10-,11+,12-,13+,14-,19-/m1/s1

InChI Key

XPAOKCSHUNYPBS-XSBNNCSWSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)CO

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)CO

Synonyms

(d(AT)10)2
(dApT)
2'-deoxythymidylyl-(3'-5')-2'-deoxyadenosine
d(A-T)
d(AT)
d(TpA)
deoxyadenylyl-3'.5'-deoxythymidylic acid
deoxyadenylyl-3'5'-deoxythymidylate
DTL-DAD
dTpdA
TA(asterisk)

Origin of Product

United States

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